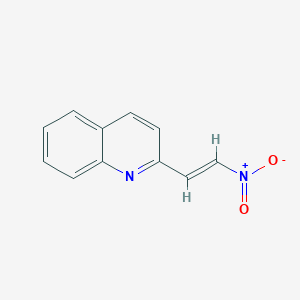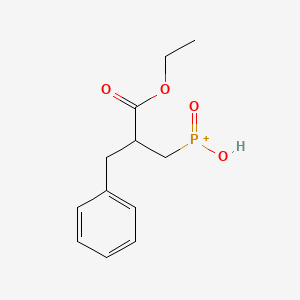![molecular formula C13H17BN2O3 B13557116 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13557116.png)
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring fused to an oxazolo-pyridine system. Its distinct chemical properties make it valuable for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine typically involves the formation of the dioxaborolane ring followed by its attachment to the oxazolo-pyridine core. One common method includes the reaction of a suitable pyridine derivative with a boronic acid or boronate ester under catalytic conditions. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing their activity. This property makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A closely related compound with a similar structure and reactivity.
Uniqueness
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine is unique due to its fused oxazolo-pyridine system, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Propiedades
Fórmula molecular |
C13H17BN2O3 |
|---|---|
Peso molecular |
260.10 g/mol |
Nombre IUPAC |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H17BN2O3/c1-8-10-6-9(7-15-11(10)17-16-8)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3 |
Clave InChI |
JXHAIIYYTWWGBP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)ON=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B13557034.png)
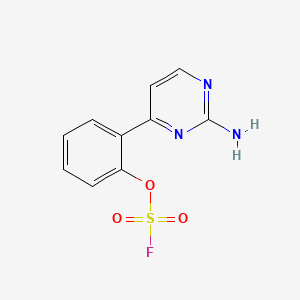

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoicacid](/img/structure/B13557041.png)

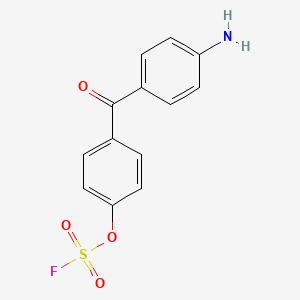
![2-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13557065.png)
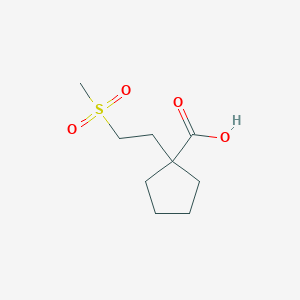
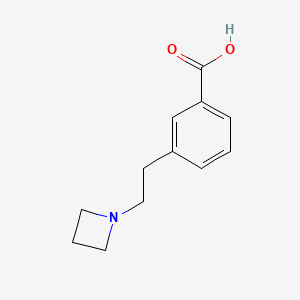
![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)

